BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of Ethyl 2-
Bromopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromopropanoate

Cat. No.: B1255678

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
bromopropanoate, a key intermediate in various organic syntheses. The following sections
present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl 2-bromopropanoate,
providing a reference for its structural elucidation and characterization.

Table 1: *H NMR Spectroscopic Data for Ethyl 2-
Bromopropanoate

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
4.36 Quartet (q) 7.00 1 CH
Quartet of
4.24 7.00, 2.69 2 OCH:z
doublets (qd)
CHs (on chiral
1.83 Doublet (d) 7.08 3
center)
) CHs (of ethyl
1.31 Triplet () 7.20 3

group)

Table 2: *C NMR Spectroscopic Data for Ethyl 2-

Bromopropanoate

Solvent: CDCls, Reference: CDCIs (0 = 77.16 ppm)

Chemical Shift (6) ppm

Carbon Atom

169.5 C=0

62.5 OCH:2

42.5 CHBr

215 CHs (on chiral center)
14.0 CHs (of ethyl group)

Table 3: Infrared (IR) Spectroscopic Data for Ethyl 2-

Bromopropanoate
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2980-2900 Medium-Strong C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)
~1260 Strong C-O stretch (ester)
~1180 Strong C-O stretch (ester)
~650 Medium-Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data for Ethyl 2-

Bromopropanoate

lonization Mode: Electron lonization (El)

m/z Relative Intensity (%) Proposed Fragment
182/180 Low [M]* (Molecular ion)
137/135 Moderate [M - OCH2CH3s]*
109/107 High [CHsCHBI]*

73 Moderate [COOCH2CHs]*

29 Very High [CH2CHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid

samples such as ethyl 2-bromopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Accurately weigh 10-20 mg of ethyl 2-bromopropanoate into a clean, dry vial.
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Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Gently vortex the vial to ensure the sample is fully dissolved and the solution is
homogeneous.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR
tube to a height of about 4-5 cm.

Cap the NMR tube securely.
. 'H NMR Data Acquisition:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer on the deuterium signal of the CDCls.
Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters, including a 90° pulse angle and a sufficient
relaxation delay (typically 1-5 seconds) to ensure accurate integration.

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals to determine the relative number of protons.

. 13C NMR Data Acquisition:
Following *H NMR acquisition, switch the spectrometer to the 13C channel.

Use a standard broadband proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

A longer acquisition time and a larger number of scans will be necessary compared to *H
NMR due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Process the data similarly to the *H spectrum and reference the solvent peak (CDCls at
77.16 ppm).

Infrared (IR) Spectroscopy

1.

Sample Preparation (Neat Liquid Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to
avoid transferring moisture from your fingers.

Place one to two drops of ethyl 2-bromopropanoate onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[1]

Ensure there are no air bubbles trapped between the plates.

. Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any
atmospheric (COz2, H20) or instrumental interference.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).

Label the significant absorption peaks on the resulting spectrum.

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or
isopropanol) and return them to a desiccator.[1]

Mass Spectrometry (MS)

1

. Sample Preparation and Introduction:
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e For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is suitable for volatile
compounds like ethyl 2-bromopropanoate, dilute a small amount of the sample in a volatile
organic solvent (e.g., dichloromethane or diethyl ether).

e Inject a small volume (e.g., 1 yL) of the dilute solution into the GC inlet. The GC will separate
the components of the sample before they enter the mass spectrometer.

» For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at
a low concentration (e.g., 10 ug/mL).[2] The solution is then introduced directly into the ion
source via a syringe pump.

2. Data Acquisition (Electron lonization - El):

e The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in
the ion source, causing ionization and fragmentation.

o The resulting positive ions are accelerated into the mass analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
» The detector records the abundance of each ion.

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an
organic compound.
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Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 2-
Bromopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255678#spectroscopic-data-nmr-ir-ms-of-ethyl-2-
bromopropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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